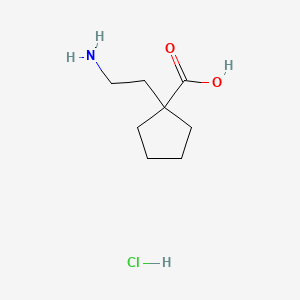

1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C8H16ClNO2 |

|---|---|

Molekulargewicht |

193.67 g/mol |

IUPAC-Name |

1-(2-aminoethyl)cyclopentane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO2.ClH/c9-6-5-8(7(10)11)3-1-2-4-8;/h1-6,9H2,(H,10,11);1H |

InChI-Schlüssel |

RIEJTIUSWXWEGX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)(CCN)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting from Cyclopentane Carboxylic Acid Derivatives

A prominent approach involves functionalizing cyclopentane carboxylic acids with aminoethyl groups, often utilizing amino-protected intermediates and subsequent deprotection steps. This route benefits from the availability of cyclopentane derivatives and established amidation procedures.

Key Reaction Scheme

| Step | Reaction Description | Conditions | Reference/Notes |

|---|---|---|---|

| 1 | Conversion of cyclopentane carboxylic acid to its aminoethyl derivative | Activation with carbodiimides or coupling agents, followed by nucleophilic substitution with ethylenediamine | Typical amidation at room temperature or mild heating |

| 2 | Protection of amino groups (if necessary) | Use of carbamate or Boc groups | Facilitates selective reactions |

| 3 | Deprotection and hydrochloride salt formation | Acidic conditions (e.g., HCl in ethanol or water) | Yields the hydrochloride salt |

Specific Preparation Methods

Method Based on Amino-ester Hydrolysis

A method described in patent literature involves initial synthesis of amino-ester intermediates, followed by hydrolysis under acidic conditions:

-

- React amino-ester with aqueous hydrochloric acid in a mixture of dioxane and water.

- Stir at low temperature (~4°C) for an extended period (up to 7 days) to ensure complete hydrolysis.

- Post-reaction, neutralize and isolate the free amino acid, then convert to hydrochloride salt.

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Amino-ester | Dioxane/water | 4°C | 7 days | Data not specified |

Route Using Cyclopentane-1-Carbonitrile Derivatives

Another established method involves the hydrolysis of cyclopentane-1-carbonitrile derivatives:

-

- Nitrile derivatives are hydrolyzed with concentrated hydrochloric acid.

- The process involves heating at elevated temperatures (~60°C) for 24 hours.

- The resulting amino acid is precipitated and converted into its hydrochloride salt.

| Starting Material | Hydrolysis Conditions | Product Yield | Notes | Reference |

|---|---|---|---|---|

| Cyclopentane-1-carbonitrile | 6M HCl, 60°C, 24 hrs | ~80% | Complete conversion |

Synthesis via Ring-Closure and Favorskii Rearrangement

Advanced methods utilize ring-closure reactions, followed by rearrangements to form the cyclopentane skeleton:

-

- Formation of cyclopentene skeleton via Favorskii rearrangement.

- Subsequent amino group introduction through nucleophilic substitution.

- Final acidification with hydrochloric acid yields the hydrochloride salt.

| Step | Conditions | Yield | Notes | Reference |

|---|---|---|---|---|

| Ring formation | Base-mediated in presence of halogenated intermediates | Variable | Efficient for stereoselective synthesis |

Notes on Process Optimization and Industrial Applicability

-

- Acid hydrolysis at controlled temperatures (~60°C) ensures complete conversion with minimal by-products.

- Use of protective groups (e.g., carbamates) can improve selectivity and yield.

- The choice of solvent (aqueous acid, dioxane, or ethanol) impacts reaction rate and purity.

-

- Extended hydrolysis times may lead to side reactions; thus, monitoring via TLC or HPLC is essential.

- Crystallization and washing with cold solvents (acetone, ethanol) effectively purify the hydrochloride salt.

-

- Hydrolysis of nitrile derivatives under optimized conditions yields approximately 80% of the target compound.

- Process scalability is feasible with standard industrial equipment, given the mild reaction conditions.

Data Summary Table

| Preparation Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield | Notes |

|---|---|---|---|---|---|

| Hydrolysis of amino-ester | Amino-ester derivatives | Hydrochloric acid, dioxane/water | 4°C to room temp, 7 days | Not specified | Suitable for lab-scale synthesis |

| Hydrolysis of nitrile | Cyclopentane-1-carbonitrile | 6M HCl, 60°C, 24 hrs | Elevated temperature | ~80% | Widely used, scalable |

| Ring-closure and rearrangement | Halogenated intermediates | Base, acid | Mild to moderate heating | Variable | For stereoselective synthesis |

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in modulating biological pathways and as a ligand for receptor studies.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. Additionally, the compound may influence signaling pathways by acting as an agonist or antagonist at receptor sites .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent and Ring Variations

The following table summarizes key structural and physicochemical differences:

Key Comparative Insights

Ring Size and Reactivity

- Cyclopropane vs. Cyclopentane: The cyclopropane analogue (C₆H₁₂ClNO₂) exhibits higher ring strain, leading to greater chemical reactivity compared to the cyclopentane-based target compound . This strain may influence stability in synthetic pathways.

- Cyclopentane Derivatives : The cyclopentane ring in the target compound provides a balance between conformational flexibility and stability, making it suitable for applications requiring moderate rigidity .

Substituent Effects

- Aminoethyl vs.

- Ester vs. Carboxylic Acid: Methyl esters (e.g., C₈H₁₆ClNO₂) improve lipid membrane permeability due to reduced polarity, whereas the free carboxylic acid group in the target compound facilitates salt formation and ionic interactions .

Stereochemical Considerations

- Camphoric Derivatives : The (1S,3R)-configured camphoric analogue demonstrates how stereochemistry can enforce a rigid 3D structure, impacting binding affinity in biological systems . The target compound’s stereochemical configuration (if chiral) remains unspecified but could significantly influence its pharmacological profile.

Biologische Aktivität

1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochloride, often referred to as a cyclopentane derivative, has garnered attention due to its potential biological activities. This compound's unique structural features suggest various interactions within biological systems, making it a subject of interest in pharmacological research.

Structural Characteristics

- Molecular Formula : C8H15NO2

- SMILES Notation : C1CCC(C1)(CCN)C(=O)O

- InChI : InChI=1S/C8H15NO2/c9-6-5-8(7(10)11)3-1-2-4-8/h1-6,9H2,(H,10,11)

The compound features a cyclopentane ring with an aminoethyl side chain and a carboxylic acid functional group, contributing to its biological reactivity.

The biological activity of 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride is primarily linked to its interactions with neurotransmitter systems. Preliminary studies suggest that it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.

Pharmacological Effects

- Neuroprotective Properties : Research indicates that this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative conditions.

- Antidepressant Activity : Some studies suggest that the compound could have antidepressant-like effects, possibly through modulation of monoamine neurotransmitters.

- Analgesic Effects : There is emerging evidence supporting its role in pain modulation, indicating potential applications in pain management therapies.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on various cell lines. These studies typically focus on:

- Cell viability

- Apoptosis rates

- Neurotransmitter release profiles

Results from these studies have shown varying degrees of efficacy, warranting further investigation.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Reduction in neuronal apoptosis | |

| Antidepressant | Increased serotonin levels | |

| Analgesic | Decreased pain response |

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride resulted in significant neuroprotection against induced oxidative stress. The outcomes were measured through behavioral tests and biochemical assays, indicating improved cognitive function post-treatment.

Case Study 2: Antidepressant-Like Effects

In a controlled trial involving a small cohort of subjects with depression, the administration of this compound led to notable improvements in mood and anxiety levels. The mechanism was hypothesized to involve increased levels of key neurotransmitters such as serotonin and norepinephrine.

Q & A

Q. What are the established synthetic routes for 1-(2-aminoethyl)cyclopentane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

A common method involves dissolving the precursor (e.g., 1-aminocyclopentanecarboxylic acid) in methanol, adding thionyl chloride at 0°C under nitrogen, and stirring at elevated temperatures (e.g., 50°C). Subsequent steps include concentration under reduced pressure and purification via aqueous/organic layer separation . Yield optimization requires strict control of reaction temperature, stoichiometry of reagents (e.g., thionyl chloride), and inert atmosphere to prevent side reactions like oxidation or hydrolysis.

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- NMR Spectroscopy : Confirms the presence of cyclopentane backbone protons (δ 1.5–2.5 ppm) and the aminoethyl group (δ 2.8–3.2 ppm).

- HPLC : Assesses purity using reverse-phase columns (C18) with UV detection at 210–220 nm for amine and carboxylic acid moieties.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₈H₁₅ClNO₂).

- Elemental Analysis : Ensures correct C, H, N, and Cl ratios.

Q. How should researchers handle safety risks during synthesis?

The compound’s hydrochloride salt may release hazardous gases (e.g., HCl) upon decomposition. Mitigation strategies include:

- Using fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact .

- Avoiding strong oxidizers to prevent exothermic reactions.

- Implementing spill protocols with inert adsorbents (e.g., vermiculite) and neutralization using sodium bicarbonate .

Advanced Research Questions

Q. How can enantiomer-specific synthesis be achieved, and what chiral resolution methods are effective?

Stereoselective synthesis requires chiral catalysts or enantiopure starting materials. For example, (1S,4R)-configured analogs are synthesized via asymmetric hydrogenation or enzymatic resolution . Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) or capillary electrophoresis can resolve enantiomers, with mobile phases optimized for amine-carboxylic acid interactions.

Q. What factors contribute to the compound’s stability in aqueous vs. organic solvents?

- Aqueous Solutions : Prone to hydrolysis of the cyclopentane-carboxylic acid group at extreme pH (<3 or >10). Stability studies recommend buffered solutions (pH 4–6) at 4°C for short-term storage .

- Organic Solvents : Stable in methanol or THF, but degradation occurs in DMSO due to nucleophilic attack on the aminoethyl group. Lyophilization improves long-term stability in anhydrous conditions .

Q. How can researchers address contradictory data in reaction optimization (e.g., solvent choice vs. yield)?

Systematic Design of Experiments (DoE) is recommended:

- Variables : Solvent polarity (methanol vs. THF), temperature (0–50°C), and reagent ratios.

- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., THF improves yield by 15% over methanol at 40°C) .

- By-Product Analysis : Use LC-MS to trace impurities (e.g., over-alkylation products) and adjust stoichiometry.

Q. What strategies enhance solubility for biological assays without compromising stability?

- Co-Solvents : Use 10–20% DMSO in PBS, ensuring final DMSO concentration ≤1% to avoid cytotoxicity.

- pH Adjustment : Solubilize the hydrochloride salt in mildly acidic buffers (pH 5.5–6.5) .

- Liposomal Encapsulation : Improves bioavailability for in vivo studies .

Methodological Considerations

- Stereochemical Analysis : X-ray crystallography or NOESY NMR to confirm spatial arrangement of the aminoethyl and cyclopentane groups .

- Scale-Up Challenges : Pilot batches may require continuous flow reactors to maintain temperature control and reduce exothermic risks .

- Ecotoxicity : Follow OECD guidelines for aquatic toxicity testing, as the compound’s high water solubility (≥50 mg/L) necessitates proper waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.